N-(4-chlorophenyl)-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-chlorophenyl)-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused bicyclic system with a pyridine ring and an imidazole ring, which contributes to its unique chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach . The reaction conditions often involve heating the reactants in a microwave reactor, which accelerates the reaction and improves the yield.
Industrial Production Methods
For industrial production, the synthesis of imidazo[1,2-a]pyridines can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can be more efficient and cost-effective compared to batch processes. The use of solid support catalysts, such as Al2O3 and TiCl4, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
N-(4-chlorophenyl)-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells. Additionally, it may interact with calcium channels and GABA A receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic used for the treatment of anxiety disorders.
Saridipem: A drug used for the treatment of heart failure.
Uniqueness
N-(4-chlorophenyl)-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and a 5-methylfuran-2-yl group. These structural elements contribute to its distinct chemical properties and potential therapeutic uses, setting it apart from other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C19H16ClN3O |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16ClN3O/c1-12-3-10-17-22-18(16-9-4-13(2)24-16)19(23(17)11-12)21-15-7-5-14(20)6-8-15/h3-11,21H,1-2H3 |
InChI Key |
UFTBXTUKAKCNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=C(O4)C)C=C1 |
Origin of Product |
United States |
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